(R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
30689-78-2 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(Z,14R)-14-methylhexadec-8-en-1-ol |
InChI |
InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,17-18H,3-4,6,8-16H2,1-2H3/b7-5-/t17-/m1/s1 |
InChI Key |
QRFJDYPDABYWFH-XTKXOIQPSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCC/C=C\CCCCCCCO |
Canonical SMILES |
CCC(C)CCCCC=CCCCCCCCO |
Origin of Product |
United States |
Chemical Identity and Stereochemical Definition
Nomenclature and Systematic Characterization of (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
The systematic name of a chemical compound provides an unambiguous description of its molecular structure.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (8Z,14R)-14-methylhexadec-8-en-1-ol . This name can be deconstructed as follows:
hexadec- : Indicates the longest continuous carbon chain in the molecule contains 16 carbon atoms.
-8-en- : Specifies the presence of a carbon-carbon double bond, with the number 8 indicating that it originates at the eighth carbon atom.
-1-ol : Denotes the presence of a primary alcohol functional group (-OH) at the first carbon atom.
14-methyl- : A methyl group (-CH₃) is attached to the 14th carbon atom of the main chain.
(8Z,14R)- : These are stereochemical descriptors that define the three-dimensional arrangement of atoms, which will be detailed in the following section.
A common designation for this compound is Trogodermal. It is also referred to by its CAS Registry Number: 30689-78-2. nist.gov
The stereochemical descriptors (R) and (Z) are essential for distinguishing this molecule from its stereoisomers, which may have different biological activities.
(R)-Configuration : This descriptor refers to the configuration of the chiral center at carbon 14. A chiral center is a carbon atom attached to four different groups. The assignment of (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comyoutube.comoregonstate.edu For the chiral center at C14, the four attached groups are: a hydrogen atom, a methyl group, an ethyl group, and a long alkyl chain. Based on atomic number, the priority is assigned as follows: the long alkyl chain has the highest priority (1), followed by the ethyl group (2), the methyl group (3), and the hydrogen atom (4). When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation (R) for rectus (Latin for right). masterorganicchemistry.com
(Z)-Isomerism : This descriptor defines the geometry of the double bond between carbons 8 and 9. The (E/Z) notation is used when a double bond has three or four different substituents. Again, using the CIP priority rules, the substituents on each carbon of the double bond are ranked. On carbon 8, the heptanol (B41253) chain has a higher priority than the hydrogen atom. On carbon 9, the methyl-heptyl chain has a higher priority than the hydrogen atom. Since the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) for zusammen (German for together).
Structural Characteristics and Chemical Class
This compound belongs to the class of long-chain fatty alcohols, with specific structural modifications that are key to its function.
The molecule is classified as a long-chain fatty alcohol due to its extended aliphatic carbon chain (16 carbons) terminating in a primary alcohol group (-CH₂OH). nih.gov Fatty alcohols are characterized by being primarily nonpolar due to the long hydrocarbon tail, with a small polar region conferred by the hydroxyl group. This amphipathic nature influences its solubility and interaction with biological membranes.
The presence of a methyl group and a double bond introduces specific structural features that are critical for the molecule's biological specificity as a pheromone.
Methyl Branching : The methyl group at the C-14 position creates a chiral center, as previously discussed. This branching disrupts the linearity of the hydrocarbon chain, which can influence how the molecule fits into a specific receptor site. The precise position and stereochemistry of this methyl group are often crucial for the biological activity of insect pheromones, as they contribute to the unique three-dimensional shape of the molecule, allowing for highly specific recognition by the insect's olfactory system.
Unsaturated Bond : The (Z)- or cis-configuration of the double bond at the C-8 position introduces a distinct kink in the hydrocarbon chain. researchgate.net This bend in the molecule's geometry further contributes to its specific shape, differentiating it from its (E)-isomer or a fully saturated analogue. This defined geometry is a critical factor in the lock-and-key mechanism of pheromone-receptor binding, ensuring that only the correct molecule elicits a behavioral response.
Advanced Synthetic Methodologies and Chirality Control
Enantioselective Synthesis Strategies for (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
Enantioselective synthesis of this long-chain alkenol can be broadly approached from two distinct starting points: utilizing readily available chiral molecules from nature (chiral pool synthesis) or creating the desired chirality from achiral or racemic precursors using chiral reagents or catalysts (asymmetric synthesis).
Chiral pool synthesis leverages the stereocenters already present in naturally occurring, optically active compounds as a foundation for the synthesis of the target molecule. This strategy is often efficient as it circumvents the need for developing and optimizing a de novo asymmetric transformation.
A variety of optically pure natural products can serve as precursors for the synthesis of the chiral fragment of this compound. The selection of the starting material is dictated by the location and configuration of its stereocenter(s) and the feasibility of its chemical conversion to the desired intermediate.
(S)-2-Methyl-1-butanol: The R-2-methylbutyl motif is a key structural feature in a number of bioactive compounds and insect sex pheromones, including the target molecule. While (R)-2-methylbutanol would be the ideal starting material, it is not as readily available as its (S)-enantiomer, which can be obtained from fusel oil. Methodologies have been developed for the synthesis of the (R)-enantiomer, for instance, through a boronic ester homologation approach. This multi-step synthesis starts from readily available materials and builds the chiral center with high enantiomeric excess. Once obtained, this chiral building block can be converted into a suitable coupling partner, such as a tosylate or a Grignard reagent, for subsequent elaboration into the full carbon skeleton of the pheromone.
(S)-Citronellol: (S)-Citronellol is a naturally abundant terpene that possesses a chiral center at C3. Through a series of well-established chemical transformations, this stereocenter can be homologated and modified to generate the desired chiral fragment for the synthesis of this compound. A key transformation in this approach is the oxidative cleavage of the double bond in citronellol (B86348) or a derivative to generate a chiral aldehyde or carboxylic acid, which can then be further elaborated.
(R)-Pulegone: Another readily available terpene, (R)-pulegone, features a chiral center at C5 of its cyclohexanone (B45756) ring. The synthetic utility of (R)-pulegone lies in its potential for ring-opening reactions to generate acyclic chiral building blocks. For instance, ozonolysis of pulegone (B1678340) can yield a keto-acid with the desired stereochemistry at the methyl-bearing carbon, which can then be further manipulated and incorporated into the target pheromone structure.
| Starting Material | Natural Abundance | Key Synthetic Transformations |
| (S)-2-Methyl-1-butanol | Component of fusel oil | Conversion to (R)-enantiomer, functional group interconversion for coupling reactions |
| (S)-Citronellol | Essential oils of various plants | Oxidative cleavage, chain elongation |
| (R)-Pulegone | Essential oils of pennyroyal | Ozonolysis, Baeyer-Villiger oxidation, further functionalization |
A critical aspect of chiral pool synthesis is the management of the existing stereocenter throughout the synthetic sequence. Chemical reactions must be chosen carefully to ensure that the stereochemical integrity of the chiral center is either retained or predictably inverted.
Stereochemical Inversion: The SN2 reaction is a classic example of a transformation that proceeds with inversion of configuration. This is often a desirable outcome in chiral pool synthesis, as it allows for the conversion of a readily available enantiomer of a starting material into the less available enantiomer of a synthetic intermediate. For example, if a synthesis starting from (S)-2-methyl-1-butanol requires an intermediate with an (R)-configuration, a reaction sequence involving an SN2 displacement at the chiral center can be employed to achieve this inversion.
The choice of reagents and reaction conditions is paramount in controlling the stereochemical outcome. For instance, the Mitsunobu reaction typically proceeds with inversion of configuration at the reacting center.
Asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the creation of the desired enantiomer from achiral starting materials through the use of chiral catalysts or reagents.
The key challenge in the asymmetric synthesis of this compound is the stereocontrolled construction of the C14 stereocenter. This can be achieved through various modern synthetic methods.
One common strategy involves the use of chiral auxiliaries . wikipedia.orgnih.govscielo.org.mx A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. For example, an achiral carboxylic acid can be converted into a chiral amide or ester using a chiral amine or alcohol as the auxiliary. The steric bulk of the auxiliary can then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity.
Enantioselective Reduction: The chiral center at C14 can be established through the enantioselective reduction of a prochiral ketone precursor. rsc.orgnih.govwikipedia.orgsemanticscholar.orgnih.gov This transformation can be accomplished using a variety of chiral reducing agents or catalyst systems. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems employing a chiral ligand and a hydride source (e.g., Noyori's asymmetric hydrogenation) can effectively reduce a ketone to the desired (R)-alcohol with high enantiomeric excess. Biocatalysis, using enzymes such as ketoreductases, also offers a powerful and often highly selective method for the enantioselective reduction of ketones.
Enantioselective Alkylation: An alternative approach involves the enantioselective alkylation of a prochiral enolate. In this strategy, a ketone or ester is deprotonated to form an enolate, which is then alkylated with a methylating agent in the presence of a chiral ligand or catalyst. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-methylated product.
The successful application of these asymmetric techniques requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents, to achieve high yields and enantioselectivities.
Asymmetric Synthesis Techniques
Stereoselective Introduction of the (Z)-Double Bond
A critical challenge in the synthesis of this pheromone is the stereoselective formation of the (Z)-double bond at the C8 position. The less thermodynamically stable (Z)- or cis-configuration requires kinetically controlled reaction conditions to prevent isomerization to the more stable (E)- or trans-isomer. Several olefination methodologies have been refined to achieve this geometric control.
The Wittig reaction is a cornerstone of alkene synthesis and a frequently employed method for constructing the (Z)-double bond in insect pheromones. nih.govoup.com The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome is highly dependent on the nature of the ylide.
For the synthesis of (Z)-alkenes, non-stabilized or semi-stabilized ylides are typically used. The reaction is performed under salt-free conditions, often at low temperatures, to favor the kinetic formation of a syn-oxaphosphetane intermediate. This intermediate rapidly and stereospecifically collapses to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. The presence of lithium salts can lead to equilibration of intermediates and reduce the (Z)-selectivity, hence conditions are optimized to minimize their effect. Industrial-scale synthesis using the Wittig reaction can be challenging due to the large quantities of phosphine (B1218219) oxide byproduct that must be removed and the need for cryogenic conditions to ensure high cis-selectivity. nih.gov
Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction
| Factor | Condition for High (Z)-Selectivity | Rationale |
| Ylide Type | Non-stabilized or semi-stabilized (e.g., alkyl, allyl substituents) | Favors irreversible and rapid formation of the syn-oxaphosphetane intermediate. |
| Reaction Conditions | Salt-free (e.g., using NaHMDS or KHMDS as base) | Prevents equilibration of the betaine/oxaphosphetane intermediates which can lead to the (E)-isomer. |
| Temperature | Low temperatures (e.g., -78 °C) | Favors the kinetically controlled pathway, minimizing isomerization. |
| Solvent | Aprotic, non-polar solvents (e.g., THF, ether) | Stabilizes the transition state leading to the syn-oxaphosphetane. |
While the Wittig reaction is effective, other methods offer excellent control over double bond geometry and are valuable tools in natural product synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction and the Still-Gennari Modification : The standard HWE reaction typically yields (E)-alkenes with high selectivity. However, the Still-Gennari modification provides a powerful route to (Z)-alkenes. bohrium.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. chempedia.infonih.gov The reaction is performed with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). bohrium.comnih.gov The electron-withdrawing groups on the phosphonate (B1237965) accelerate the elimination of the intermediate, favoring the kinetic (Z)-product. nih.gov This method is highly reliable for generating Z-α,β-unsaturated esters and other functionalized alkenes. acs.org
Julia-Kocienski Olefination : This modified version of the Julia olefination is a highly convergent and stereoselective method that typically produces (E)-alkenes with excellent selectivity. organic-chemistry.orgwikipedia.org The reaction involves the coupling of a heteroaryl sulfone (often 1-phenyl-1H-tetrazol-5-yl or benzothiazol-2-yl sulfones) with an aldehyde. wikipedia.orgalfa-chemistry.commdpi.com Its high (E)-selectivity makes it an ideal method for synthesizing the (E)-isomer of the pheromone for biological testing and comparison, rather than the natural (Z)-isomer. organicreactions.org
Alkyne Semi-Reduction : Another classical approach to (Z)-alkenes is the partial hydrogenation of an alkyne precursor. This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). nih.gov This method can be very effective, but challenges include preventing over-reduction to the alkane and removing toxic heavy metal catalyst residues from the product. nih.gov
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound, as pioneered by Kenji Mori, serves as a classic example of a multi-step linear synthesis where chirality is introduced from a chiral starting material. nih.gov The absolute configuration of the natural pheromone was established as (R) through the synthesis of the (S)-enantiomer, which showed the opposite optical rotation. nih.gov
A plausible retrosynthetic analysis based on this work would disconnect the molecule at the (Z)-double bond, suggesting a Wittig-type coupling. This breaks the molecule into two key fragments: a C8 phosphonium (B103445) salt and a C9 chiral aldehyde.
A representative linear synthesis pathway involves:
Preparation of the Chiral Aldehyde Fragment : The synthesis begins with a commercially available, optically pure starting material, such as (S)-2-methyl-1-butanol. This chiral alcohol is converted over several steps into the required nine-carbon aldehyde, (R)-6-methyl-octanal. This transformation typically involves conversion of the alcohol to a halide, followed by chain extension via coupling with a suitable Grignard reagent, and subsequent oxidation to the aldehyde.
Preparation of the Phosphonium Ylide Fragment : The second fragment can be prepared from a C8 ω-hydroxy alkyl halide, such as 8-bromo-1-octanol. The hydroxyl group is first protected (e.g., as a tetrahydropyranyl ether), and the resulting alkyl bromide is then reacted with triphenylphosphine to form the corresponding phosphonium salt.
Wittig Coupling and Deprotection : The phosphonium salt is converted to its ylide with a strong base and reacted with the chiral aldehyde fragment. This Wittig reaction establishes the C17 carbon skeleton and the crucial (Z)-double bond.
Final Deprotection : The final step is the removal of the protecting group from the hydroxyl function to yield the target pheromone, this compound.
Maintaining optical purity throughout a multi-step synthesis is paramount, especially for chiral pheromones where the "wrong" enantiomer can be inactive or even inhibitory. nih.gov
Chiral Pool Synthesis : The strategy of starting with a readily available, enantiomerically pure natural product (the "chiral pool") is a robust way to introduce chirality. In the synthesis of this pheromone, using (S)-2-methyl-1-butanol ensures the correct stereochemistry at the C14 position from the outset. nih.gov
Reaction Conditions : Each step must be carefully optimized to avoid racemization of the chiral center. Reactions are typically run under mild conditions, and strong acids or bases at elevated temperatures are avoided at stages where the chiral center might be susceptible to epimerization.
Purification Techniques : High optical purity is often ensured through rigorous purification. In some cases, diastereomeric intermediates can be separated by chromatography or crystallization, which can enhance the enantiomeric excess of the final product. The synthesis of pheromones for biological assays requires the highest possible chiral purity to obtain meaningful results. nih.gov
Table 2: Example Synthetic Strategy Overview
| Stage | Description | Key Transformations | Chirality/Geometry Control |
| Fragment A Synthesis | Preparation of (R)-6-methyl-octanal | (S)-2-methyl-1-butanol → Alkyl halide → Grignard coupling → Oxidation | Use of enantiopure starting material from the chiral pool. |
| Fragment B Synthesis | Preparation of (8-(tetrahydro-2H-pyran-2-yloxy)octyl)triphenylphosphonium bromide | 8-bromo-1-octanol → THP protection → Reaction with PPh₃ | Achiral fragment. |
| Coupling | Wittig Olefination | Ylide formation from Fragment B + Aldehyde from Fragment A | Salt-free, low-temperature conditions to ensure high (Z)-selectivity. |
| Final Step | Deprotection | Acid-catalyzed removal of the THP group | Yields the final alcohol. |
Synthesis of Stereoisomers and Analogues for Research Purposes
To unequivocally determine the structure-activity relationship of a pheromone, it is essential to synthesize and test all possible stereoisomers. nih.gov For this compound, this includes:
The (S)-(+)-(Z)-enantiomer : Synthesized to confirm the absolute configuration of the natural product. nih.gov Its synthesis would follow an identical route but start with (R)-2-methyl-1-butanol.
The (R)-(-)-(E)-diastereomer : This geometric isomer is synthesized to investigate the importance of the double bond configuration for biological activity. This can be achieved by employing an (E)-selective olefination method, such as the standard HWE reaction or the Julia-Kocienski olefination. jst.go.jp
The (S)-(+)-(E)-diastereomer : The fourth possible stereoisomer, combining the non-natural enantiomer with the non-natural double bond geometry.
The synthesis of these isomers allows researchers to probe the specificity of the insect's olfactory receptors. In many cases, only one specific stereoisomer is highly active, while others may be significantly less active or even inhibit the response to the natural pheromone. nih.gov
Preparation of (E)-14-Methyl-8-hexadecen-1-ol
The synthesis of the (E)-isomer, (E)-14-Methyl-8-hexadecen-1-ol, is a critical endeavor for studying the biological activity of individual stereoisomers of the Trogoderma species pheromone. A notable approach to obtaining the optically active forms of this compound involves starting from chiral precursors. One such synthesis, developed by Mori, utilizes (R)-2-methylbutanoic acid.
This strategy begins with the reduction of (R)-2-methylbutanoic acid using lithium aluminum hydride (LAH) to yield the corresponding chiral alcohol. This alcohol is then tosylated, and subsequent treatment with lithium bromide affords (R)-2-methylbutyl bromide. This chiral fragment is a key building block for constructing the pheromone backbone. The synthesis proceeds through a cross-metathesis reaction, a powerful tool for forming carbon-carbon double bonds.
Another established method for achieving the trans (E) configuration of the double bond is through the reduction of an alkyne precursor. The partial reduction of a disubstituted alkyne using lithium aluminum hydride (LAH) in a solvent like diglyme (B29089) selectively produces the (E)-alkene. Subsequent oxidation of the resulting (E)-trogodermol using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) yields the corresponding (E)-aldehyde, trogodermal.
| Synthetic Route | Key Reactions | Starting Material | Reported Yield | Stereoselectivity (E:Z) |
| Mori's Synthesis | Reduction, Tosylation, Bromination, Cross-metathesis | (R)-2-methylbutanoic acid | Data not available | High E-selectivity |
| Alkyne Reduction | Partial reduction of alkyne, Oxidation | Disubstituted alkyne | Good | High E-selectivity |
Synthesis of Aldehyde and Ester Analogues (e.g., Trogodermal)
The aldehyde analogue, known as trogodermal, and its corresponding ester derivatives are also significant components of the Trogoderma pheromone complex. The synthesis of these compounds often shares common intermediates with the synthesis of the parent alcohol.
A prevalent strategy for synthesizing (Z)-trogodermal, the aldehyde form, involves the oxidation of (Z)-trogodermol ((Z)-14-methyl-8-hexadecen-1-ol). Pyridinium chlorochromate (PCC) is a commonly employed reagent for this transformation, effectively converting the primary alcohol to an aldehyde without isomerizing the cis double bond.
The synthesis of the (Z)-alcohol precursor itself can be achieved through various stereoselective methods. One prominent approach involves the catalytic partial hydrogenation of an alkyne intermediate using Lindlar's catalyst, often in the presence of quinoline, which selectively yields the (Z)-alkene.
Chiral pool synthesis is a powerful strategy for controlling the stereochemistry at the C14 position. For instance, (R)-citronellol can serve as a starting material. Through a series of transformations including tosylation, epoxidation, and oxidative cleavage, a chiral aldehyde is obtained. This aldehyde can then be further elaborated to construct the full carbon skeleton of the pheromone.
Cross-metathesis reactions, utilizing catalysts such as Grubbs' catalyst, have also been employed for the efficient construction of the olefinic bond in trogodermal and its precursors. This method offers a convergent approach where two smaller fragments can be joined to form the desired product.
The synthesis of ester analogues, such as methyl (E)-(-)-14-methyl-8-hexadecenoate, can be achieved from the corresponding alcohol or carboxylic acid. For example, Jones oxidation of (14S)-2-trogodermol yields the corresponding carboxylic acid, which can then be esterified to produce the methyl ester.
| Synthetic Target | Key Reactions | Starting Material | Reported Yield | Stereoselectivity |
| (Z)-Trogodermal | Oxidation | (Z)-14-Methyl-8-hexadecen-1-ol | Good | Z-isomer retained |
| (Z)-Trogodermol | Catalytic Hydrogenation | Alkyne Precursor | Good | High Z-selectivity |
| Chiral Aldehyde Intermediate | Tosylation, Epoxidation, Oxidative Cleavage | (R)-Citronellol | Multi-step | High enantiomeric purity |
| Trogodermal Precursor | Cross-metathesis | Olefinic fragments | Good | Dependent on catalyst and substrates |
| Methyl (E)-(-)-14-methyl-8-hexadecenoate | Oxidation, Esterification | (E)-Trogodermol | Good | E-isomer retained |
Biosynthesis and Metabolic Pathways
Elucidation of Endogenous Production in Insect Systems
The endogenous synthesis of (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol occurs de novo, meaning it is built from basic metabolic precursors within the insect's body. nih.govnih.gov This is a common strategy for many beetle pheromones, which were once thought to be simply modifications of compounds ingested from their host plants. nih.govresearchgate.net
The biosynthesis of this compound, a C17 methyl-branched fatty alcohol, is understood to originate from fatty acid metabolism. researchgate.net Pheromones of this type are typically derived from common fatty acyl-CoA precursors, which are assembled from acetyl-CoA and malonyl-CoA units. researchgate.net
The characteristic methyl branch at the 14-position likely arises from the substitution of a propionyl-CoA unit for an acetyl-CoA unit during the early stages of fatty acid chain synthesis. Another possibility is the use of carbon skeletons from amino acids such as valine or isoleucine as starter units for the synthesis pathway. nih.gov While the exact precursors within Dermestid beetles have not been definitively identified in published research, the general pathway is well-established in other insects, particularly moths, that produce similar fatty acid-derived pheromones. nih.govslu.se
Table 1: Potential Precursors in the Biosynthesis of this compound
| Precursor Type | Specific Molecule(s) | Role in Biosynthesis |
|---|---|---|
| Primary Building Block | Acetyl-CoA | Forms the primary carbon chain. |
| Chain Extender | Malonyl-CoA | Adds two-carbon units during chain elongation. |
| Branching Unit | Propionyl-CoA | Likely substitutes for Acetyl-CoA to create the C14-methyl group. |
| Alternative Starter Units | Valine, Isoleucine | Amino acids that can provide branched-chain starter units for fatty acid synthesis. nih.gov |
The specific structure of this compound is the result of highly selective enzymatic reactions.
Desaturation: The introduction of the (Z)-double bond at the 8-position is catalyzed by a specific type of enzyme known as a fatty acyl-CoA desaturase. These enzymes are crucial in pheromone biosynthesis for creating double bonds with precise location and geometry (Z or E configuration). The specific desaturase responsible for this step in Trogoderma has not yet been characterized.
Chiral Center Formation: The formation of the (R) stereocenter at the 14-carbon is a critical step that ensures the molecule's biological activity. This stereospecificity is governed by an enzyme that distinguishes between the two possible orientations during the biosynthetic process. However, the specific enzyme and the mechanism responsible for establishing this chiral center in Dermestid beetles remain an area for further research. The synthesis of stereochemically pure pheromones is vital, as different stereoisomers can be inactive or even inhibitory. psu.edu
Comparative Biosynthetic Routes for Related Pheromones
Within the Trogoderma genus, there is a shared biosynthetic foundation for the production of related pheromone components, which are then modified to create species-specific signals.
Many Trogoderma species utilize both the alcohol form, this compound, and its corresponding aldehyde, (Z)-14-methyl-8-hexadecenal, in their pheromone blends. The biosynthetic pathways for these two compounds are directly linked and share most of their steps.
The synthesis proceeds through the fatty acid pathway to produce the unsaturated, methyl-branched fatty acyl-CoA precursor. At this point, a fatty acyl-CoA reductase (FAR) enzyme reduces the acyl group to a primary alcohol, yielding this compound. This alcohol can then be acted upon by an alcohol oxidase to form the corresponding aldehyde. Therefore, the alcohol is a direct precursor to the aldehyde, and the relative activity of reductases and oxidases in the pheromone gland determines the final ratio of alcohol to aldehyde released by the insect.
While the foundational biosynthetic pathway is conserved, different Trogoderma species exhibit distinct variations in their final pheromone bouquets. These differences are crucial for reproductive isolation and species recognition. The modifications are thought to arise from variations in the specificity and expression levels of the enzymes in the later stages of the pathway.
For instance, Trogoderma granarium primarily uses a blend of (Z)- and (E)-14-methyl-8-hexadecenal, with the Z-isomer being dominant. Other species may use the alcohol as a primary component or employ different ratios of the aldehyde isomers. These species-specific differences highlight the evolutionary divergence of the enzymatic machinery, particularly the desaturases (controlling Z/E geometry) and the terminal oxidoreductases (controlling the alcohol/aldehyde balance).
Table 2: Major Pheromone Components in Select Trogoderma Species
| Species | Compound(s) | Class |
|---|---|---|
| Trogoderma inclusum | This compound | Alcohol |
| (Z)-14-Methyl-8-hexadecenal | Aldehyde | |
| Trogoderma granarium | (Z)-14-Methyl-8-hexadecenal | Aldehyde |
| (E)-14-Methyl-8-hexadecenal | Aldehyde |
In vivo and In vitro Metabolic Transformations
The metabolic fate of this compound after its biosynthesis and release is a critical aspect of chemical communication, ensuring that the signal is transient and can be precisely regulated. Pheromone degradation is essential to clear the chemical signal from the environment and the insect's receptors, allowing it to detect subsequent changes in pheromone concentration.
While specific studies on the in vivo and in vitro metabolism of this compound are limited, general principles of insect pheromone degradation suggest that enzymes such as esterases, oxidases, and reductases play a role. These enzymes are often located in the antennae of the receiving insect, where they rapidly inactivate pheromone molecules upon detection. There may also be mechanisms within the producing insect to regulate the titer of the pheromone, potentially involving similar enzymatic degradation or sequestration of the compound. researchgate.net Further research is needed to elucidate the specific metabolic pathways for this compound in Dermestid beetles.
Proposed Degradation and Detoxification Mechanisms
The degradation and detoxification of pheromones are crucial for insects to terminate a chemical signal, preventing continuous, inappropriate behavioral responses. For a long-chain fatty alcohol like this compound, the degradation pathways are presumed to involve a series of enzymatic modifications that decrease its biological activity and facilitate its excretion. Although specific studies on this particular compound are limited, a proposed pathway can be constructed based on the known metabolism of similar semiochemicals in insects.
The initial step in the degradation of this primary alcohol is likely its oxidation. This is a common strategy in insect metabolism to deactivate pheromones and prepare them for further breakdown or elimination. This oxidation can be catalyzed by several enzyme families.
Enzymatic Oxidation:
Alcohol Dehydrogenases (ADHs): These enzymes are capable of converting the primary alcohol group of this compound into an aldehyde, yielding (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-al.
Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is well-known for its role in metabolizing a wide range of endogenous and exogenous compounds, including pheromones. CYPs can also facilitate the oxidation of the terminal alcohol group.
Following the initial oxidation to an aldehyde, further oxidation to a carboxylic acid is a probable subsequent step.
Aldehyde Oxidases (AOXs): These enzymes are known to be involved in the degradation of pheromonal aldehydes in the antennae and other tissues of insects. AOXs would likely convert (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-al to (R)-(-)-(Z)-14-Methyl-8-hexadecenoic acid.
Once converted to the corresponding carboxylic acid, the molecule can enter the general fatty acid metabolism, specifically the β-oxidation pathway, for complete breakdown and energy production.
Detoxification through Conjugation:
In addition to oxidative degradation, insects can detoxify and facilitate the excretion of pheromones and their metabolites through conjugation reactions. These reactions increase the water solubility of the compounds.
Glucosylation: The alcohol group of the original pheromone or its hydroxylated metabolites can be conjugated with glucose by UDP-glucosyltransferases (UGTs).
Esterification: The alcohol group could also be esterified with a fatty acid, a process that would likely render the pheromone inactive.
Proposed Degradation and Detoxification Mechanisms of this compound
| Step | Proposed Reaction | Enzyme Class (Example) | Resulting Compound | Purpose |
|---|---|---|---|---|
| 1 | Oxidation of Alcohol | Alcohol Dehydrogenase (ADH) / Cytochrome P450 (CYP) | (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-al | Inactivation of Pheromone |
| 2 | Oxidation of Aldehyde | Aldehyde Oxidase (AOX) | (R)-(-)-(Z)-14-Methyl-8-hexadecenoic acid | Preparation for β-oxidation |
| 3 | β-Oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA and other intermediates | Energy Production and Complete Breakdown |
| 4 | Conjugation (Detoxification) | UDP-glucosyltransferase (UGT) | This compound-glucoside | Increased Solubility for Excretion |
Identification of Pheromone Metabolites
Direct identification of the metabolites of this compound in insects has not been extensively documented in scientific literature. However, based on the proposed degradation and detoxification pathways, a number of potential metabolites can be predicted. The identification of these metabolites in vivo would provide strong evidence for the proposed metabolic routes.
The primary metabolites are expected to be the products of the initial enzymatic modifications aimed at inactivating the pheromone.
Predicted Primary Metabolites:
(R)-(-)-(Z)-14-Methyl-8-hexadecen-1-al: The aldehyde resulting from the oxidation of the parent alcohol. This compound may still possess some biological activity and is a key intermediate in the degradation pathway.
(R)-(-)-(Z)-14-Methyl-8-hexadecenoic acid: The carboxylic acid formed from the oxidation of the aldehyde. This metabolite is unlikely to be biologically active as a pheromone and is primed for entry into fatty acid catabolism.
This compound-glucoside: A conjugated form of the original pheromone, which would be more water-soluble and readily excretable.
Further downstream metabolites would include the intermediates of the β-oxidation spiral, such as shorter-chain fatty acyl-CoAs, and ultimately acetyl-CoA.
Potential Metabolites of this compound
| Potential Metabolite | Proposed Pathway of Formation | Potential Function/Fate |
|---|---|---|
| (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-al | Oxidation of the primary alcohol | Intermediate in degradation, may have residual pheromonal activity |
| (R)-(-)-(Z)-14-Methyl-8-hexadecenoic acid | Oxidation of the corresponding aldehyde | Enters β-oxidation for energy production |
| This compound-glucoside | Conjugation with glucose | Excretion |
| Shorter-chain fatty acyl-CoAs | β-oxidation of (R)-(-)-(Z)-14-Methyl-8-hexadecenoic acid | Further breakdown in β-oxidation |
| Acetyl-CoA | Final product of β-oxidation | Enters the citric acid cycle for energy production |
Chemical Ecology and Interspecific Communication
Role as a Sex Pheromone in Dermestid Beetles
Pheromones are chemical substances secreted by an organism that elicit a specific reaction in a receiving individual of the same species. nih.gov In Dermestid beetles, (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is a key component of the chemical signaling system used to mediate reproduction. It is often found as part of a more complex pheromone blend, which can include the corresponding aldehyde, (R)-(Z)-14-methyl-8-hexadecenal (commonly known as (Z)-trogodermal), and other isomers. researchgate.netresearchgate.net
The biological activity of 14-methyl-8-hexadecen-1-ol and its derivatives is highly specific to beetles of the genus Trogoderma, which are significant pests of stored products. researchgate.net Research has identified this compound's role in the chemical communication of several species:
Trogoderma inclusum (Larger cabinet beetle): This species utilizes (Z)-14-Methyl-8-hexadecen-1-ol as a component of its sex pheromone. pherobase.com Early research isolated this levorotatory alcohol as a sex pheromone from female T. inclusum beetles. nih.govresearchgate.net
Trogoderma glabrum (Glabrous cabinet beetle): For this species, the alcohol acts as an attractant. pherobase.com Notably, T. glabrum utilizes the (E)-isomer of the alcohol in its pheromone blend, along with the corresponding (E)-aldehyde. unl.edu
Trogoderma granarium (Khapra beetle): While the primary components of the T. granarium sex pheromone are the (Z)- and (E)-isomers of the corresponding aldehyde, the alcohol form, this compound, shows a relatively low but measurable biological activity for unmated males. researchgate.networdpress.com
Trogoderma variabile (Warehouse beetle): This species shares the major pheromone component of T. granarium, namely the (Z)-aldehyde. wordpress.compherobase.com The alcohol is considered a related compound in its chemical ecology.
Other Species: (Z)-14-Methyl-8-hexadecen-1-ol also functions as an attractant for Trogoderma grassmani (Tiny cabinet beetle), Trogoderma simplex, and Trogoderma sternale. pherobase.com
As a sex pheromone component, this compound plays a crucial role in the reproductive success of Trogoderma beetles. The scent released by females functions to attract males from a distance, initiating the process of mate location. researchgate.net This chemical signal helps synchronize the reproductive states of males and females, ensuring that mating occurs when females are receptive. researchgate.net In T. granarium, the assembling scent serves both attractant and arrestant functions, causing males to be drawn to and remain in the vicinity of a potential mate. researchgate.net After several copulations, males may cease to respond to the pheromone, while mated females can still be attracted to it, albeit to a lesser degree. researchgate.net
Stereoisomerism and Species-Specific Communication
The specificity of pheromonal communication in Trogoderma beetles is heavily dependent on stereochemistry—the three-dimensional arrangement of atoms within the molecule. nih.gov Subtle differences in chirality (the 'handedness' of a molecule) and geometric isomerism (the arrangement around a double bond) create unique chemical signals that allow different species to distinguish their own kind, preventing interspecific mating.
The 14-methyl-8-hexadecen-1-ol molecule is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R) and (S). Biological systems, particularly the olfactory receptors in insect antennae, are often highly sensitive to this chirality. For Trogoderma species, the naturally occurring and biologically active pheromone is the (R)-enantiomer. researchgate.net
Research on T. granarium has demonstrated a stark difference in the biological activity between the natural (R)-enantiomer and its synthetic (S)-enantiomer. The antipodes, or (S)-forms, of the related pheromonal aldehyde were found to be 500 to 1,000 times less active than the natural (R)-pheromone, indicating that the beetle's receptors can clearly discriminate between the two enantiomers. researchgate.net This specificity suggests that the (R)-configuration is a critical requirement for a molecule to bind effectively to the male beetle's pheromone receptors and trigger a behavioral response.
| Enantiomer | Relative Biological Activity in T. granarium | Source |
|---|---|---|
| (R)-Enantiomer | High (Natural Pheromone) | researchgate.net |
| (S)-Enantiomer | Very Low (1/500 to 1/1000th of (R)-form) | researchgate.net |
In addition to chirality, the geometric configuration of the double bond at the 8-position—either (Z) (cis) or (E) (trans)—is fundamental to species-specific signaling. Different Trogoderma species utilize different isomers or specific ratios of these isomers to create a unique chemical signature.
For example, the pheromones of T. inclusum and T. variabile are based on the (Z)-isomer of the aldehyde. researchgate.net In contrast, T. glabrum uses the (E)-isomer of both the aldehyde and the alcohol. researchgate.netunl.edu The Khapra beetle, T. granarium, employs a precise blend of the (Z)- and (E)-aldehydes, typically in a 92:8 ratio, for optimal attraction. researchgate.networdpress.com This demonstrates that the geometric shape of the molecule is a key factor in how it is perceived by the insect and is a primary mechanism for maintaining reproductive isolation among closely related species.
Reproductive isolation and signal specificity are often refined through the use of multi-component pheromone blends rather than a single chemical. pherobase.com The precise ratio of different isomers and related compounds can modulate the signal, making it more attractive to conspecifics while being less attractive or even repellent to other species.
Trogoderma granarium uses a specific 92:8 blend of (R)-(Z)- and (R)-(E)-14-methyl-8-hexadecenal. unl.eduwordpress.com Altering this ratio can significantly reduce its effectiveness.
Trogoderma glabrum uses a blend of two (E)-isomers: [R(E)]-14-Methyl-8-hexadecenal and [R(E)]-14-Methyl-8-hexadecen-1-ol. unl.edu
The initial identification for Trogoderma inclusum suggested a blend of (Z)-(-)-14-methyl-8-hexadecen-l-ol and another compound, methyl (E)-(-)-14-methyl-8-hexadecenoate. researchgate.net
These species-specific blends highlight a sophisticated system of chemical communication where the identity and ratio of multiple stereoisomers fine-tune the signal for effective and exclusive mate attraction.
| Species | Major Pheromone Components | Source |
|---|---|---|
| T. granarium | (R)-(Z)-14-Methyl-8-hexadecenal and (R)-(E)-14-Methyl-8-hexadecenal (92:8 ratio) | researchgate.netunl.eduwordpress.com |
| T. inclusum | (R)-(Z)-14-Methyl-8-hexadecenal; this compound | researchgate.netpherobase.com |
| T. variabile | (R)-(Z)-14-Methyl-8-hexadecenal | researchgate.networdpress.compherobase.com |
| T. glabrum | (R)-(E)-14-Methyl-8-hexadecenal and (R)-(E)-14-Methyl-8-hexadecen-1-ol | researchgate.netunl.edu |
Evolutionary Aspects of Pheromone Systems
The evolution of pheromone communication is a dynamic process shaped by the interplay of natural and sexual selection. In insects, species-specific chemical signals are crucial for mate recognition and, consequently, for the maintenance of reproductive barriers between closely related species. The compound this compound, a key pheromone component for several species of dermestid beetles in the genus Trogoderma, provides a compelling case study for examining the evolutionary mechanisms that drive divergence in chemical signaling and the corresponding sensory systems.
The specificity of a pheromone blend is a critical factor in preventing interspecific mating. Closely related species that live in the same geographic area often utilize similar chemical compounds in their pheromone signals, but in distinct ratios or combinations. This chemical divergence is a primary mechanism for reproductive isolation.
In the genus Trogoderma, several species utilize this compound or its corresponding aldehyde, (Z)-14-Methyl-8-hexadecenal, as a major component of their sex pheromone. For instance, the Khapra beetle, Trogoderma granarium, a significant pest of stored products, uses a blend of (Z)- and (E)-14-methyl-8-hexadecenal. The warehouse beetle, Trogoderma variabile, also shares the (Z)-isomer as its major pheromone component. The presence of a common major component among sympatric species highlights the importance of minor components and their precise ratios in ensuring species-specific attraction.
While comprehensive comparative data on the complete pheromone blends for all Trogoderma species are not fully compiled in a single study, research indicates that the response of male beetles is highly specific to the blend produced by conspecific females. This specificity suggests that even small variations in the pheromone bouquet can lead to significant reproductive isolation. For example, the addition or subtraction of minor components, or alterations in the enantiomeric or geometric isomeric ratios, can drastically reduce or eliminate the attraction of males of other species. This chemical divergence acts as a pre-zygotic isolating barrier, preventing costly and often inviable or infertile hybrid matings.
Table 1: Pheromone Components in Select Trogoderma Species
| Species | This compound | (Z)-14-Methyl-8-hexadecenal | (E)-14-Methyl-8-hexadecenal | Other Components | Role in Reproductive Isolation |
| Trogoderma granarium | Present | Major Component | Minor Component | Not fully elucidated | The specific ratio of (Z) to (E) isomers is critical for attracting conspecific males and minimizing response from other species. |
| Trogoderma variabile | Present | Major Component | Absent or in trace amounts | Not fully elucidated | Reliance on the (Z)-isomer as the primary attractant distinguishes it from species that may use a blend of isomers. |
| Trogoderma glabrum | Major Component | Present | Not fully elucidated | Not fully elucidated | The alcohol is a primary attractant, differentiating it from species that primarily use the aldehyde form. |
Note: The table is based on available research, but complete quantitative analyses of all pheromone components for all species are not available.
The evolution of a species-specific pheromone signal is intrinsically linked to the evolution of the sensory system required to detect it. This "lock-and-key" mechanism, where the pheromone (key) and its receptor (lock) co-evolve, is fundamental to maintaining the integrity of a chemical communication channel.
Pheromone Production:
The biosynthesis of this compound in Trogoderma is believed to follow the general pathways of fatty acid metabolism observed in other Coleoptera. This process likely involves the modification of a methyl-branched fatty acyl-CoA precursor. The key steps would include the action of specific desaturase enzymes to create the double bond at the 8th position and reductase enzymes to convert the fatty acid to the final alcohol. The production of the specific (R)- enantiomer and (Z)- isomer is under strict enzymatic control, and it is the evolution of these enzymes that drives the divergence of pheromone blends.
However, it is important to note that the specific genes and enzymes responsible for the biosynthesis of this branched-chain fatty alcohol in Trogoderma have not yet been fully characterized. Research in other insects, such as moths, has shown that changes in the expression patterns or the functional properties of desaturases and reductases can lead to rapid shifts in pheromone composition, and it is plausible that similar mechanisms are at play in Dermestidae.
Pheromone Perception:
The perception of this compound by male Trogoderma beetles is mediated by specialized olfactory receptor neurons (ORNs) located on their antennae. These neurons express specific odorant receptors (ORs) that bind to the pheromone molecules. The evolution of these ORs is a critical component of the co-evolutionary process. Mutations in the genes encoding these receptors can alter their binding affinity and specificity, leading to changes in a male's sensitivity or preference for a particular pheromone blend.
For a new pheromone blend to become established in a population, there must be a corresponding change in the male's perception system. This can occur through a variety of evolutionary scenarios, including the tight genetic linkage of genes for production and reception, or through reciprocal selection pressures where changes in the female signal drive changes in the male response, and vice versa.
While the specific olfactory receptor genes for this compound in Trogoderma have not been identified, studies on other beetles and insects have demonstrated that the OR family is diverse and has undergone repeated gene duplication and divergence, providing the raw material for the evolution of new pheromone detection capabilities. The high degree of specificity in the male response to conspecific pheromones in Trogoderma strongly suggests a finely tuned and co-evolved receptor system.
Molecular Mechanisms of Chemoreception and Neurophysiological Responses
Olfactory Receptor Neuron (ORN) Activation by (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
The initial and most critical step in chemoreception is the activation of specialized Olfactory Receptor Neurons (ORNs) housed within sensory hairs, or sensilla, located on the insect's antennae.
The journey of the pheromone molecule from the environment to the neuronal receptor is a multi-step process designed to overcome the aqueous environment of the sensillum lymph and ensure specificity.
Transport Across the Sensillum Lymph : As a hydrophobic molecule, this compound cannot readily traverse the aqueous sensillum lymph that bathes the dendrites of the ORNs. Its transport is facilitated by Pheromone-Binding Proteins (PBPs). These small, soluble proteins are abundant in the lymph and are thought to bind to the incoming pheromone molecules, solubilizing them and carrying them towards the dendritic membrane.
Interaction with the Receptor Complex : Once the PBP-pheromone complex reaches the ORN's dendrite, it interacts with a specific Pheromone Receptor (PR), which is a member of the Odorant Receptor (OR) protein family. The precise mechanism of ligand handover is still under investigation, but it is theorized to involve a conformational change in the PBP upon binding to the receptor or a co-receptor protein, such as the Sensory Neuron Membrane Protein (SNMP). This interaction facilitates the release of this compound and its binding to the active site of the PR. The specificity of this binding event is extremely high, allowing the insect to distinguish the correct pheromone from other closely related molecules and stereoisomers. nih.gov
Upon the binding of this compound to its cognate receptor, a signal transduction cascade is initiated, converting the chemical signal into an electrical one. In insects, two primary models for this process are proposed, and they may not be mutually exclusive.
Ionotropic Transduction : The predominant model in insect olfaction suggests that the Pheromone Receptor (PR) does not function alone but forms a heteromeric complex with a highly conserved co-receptor, known as Orco. This PR-Orco complex is a ligand-gated non-selective cation channel. The binding of the pheromone to the PR subunit is thought to induce a conformational change that opens the channel, allowing an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. This influx depolarizes the neuronal membrane, generating a receptor potential that, if it reaches the threshold, triggers the firing of action potentials.
Metabotropic Transduction : Evidence also exists for the involvement of G-protein coupled, second messenger pathways, which can modulate or amplify the primary signal. In this model, the pheromone-receptor binding activates a G-protein (typically Gq). This initiates a cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers can then open other ion channels, contributing to the depolarization of the neuron. This pathway is generally considered to be slower but can provide signal amplification.
The result of either or both pathways is the generation of a series of action potentials (spikes) that travel down the axon of the ORN towards the brain.
Electrophysiological Characterization of Responses
Electrophysiological techniques are crucial for studying the activity of olfactory neurons and confirming the biological relevance of pheromones like this compound.
| Compound | Stereochemistry | Relative EAG Response in T. granarium (Male) |
|---|---|---|
| 14-Methyl-8-hexadecen-1-ol | (R)-(-)-(Z)-isomer (Natural) | High |
| 14-Methyl-8-hexadecen-1-ol | (S)-(+)-(Z)-isomer | Low to Negligible |
| 14-Methyl-8-hexadecenal (Trogodermal) | (R)-(-)-(Z)-isomer | Very High |
| Control (Solvent) | N/A | Baseline |
While EAG shows the global response of the antenna, Single Sensillum Recording (SSR) provides much finer detail by measuring the firing rate of action potentials from the one to four ORNs housed within a single sensillum. nih.gov This technique is essential for demonstrating the high degree of specificity of individual neurons to particular stereoisomers of a pheromone. nih.gov
For Trogoderma granarium, SSR studies would reveal that specific ORNs are exquisitely tuned to this compound. These neurons exhibit a dramatic increase in spike frequency when stimulated with the (R)-enantiomer. Conversely, stimulation with the biologically inactive (S)-enantiomer elicits a very weak response or none at all, often indistinguishable from the neuron's spontaneous firing rate. nih.govresearchgate.net This demonstrates that chiral discrimination occurs at the level of the individual receptor neuron.
| Stimulus Compound | ORN Response (Spikes/Second) | Specificity Level |
|---|---|---|
| This compound | High (e.g., >100 spikes/sec above baseline) | Highly Specific |
| (S)-(+)-(Z)-14-Methyl-8-hexadecen-1-ol | Very Low / Baseline Firing Rate | Highly Specific |
| (R)-(-)-(E)-14-Methyl-8-hexadecen-1-ol | Low | Specific |
| Control (Air) | Baseline Firing Rate | N/A |
Central Nervous System (CNS) Processing of Pheromonal Information
The action potentials generated by the ORNs are transmitted along their axons to the primary olfactory center of the insect brain, the antennal lobe. The processing of pheromonal information is spatially organized into distinct structures.
Axons of ORNs that express the same type of pheromone receptor converge onto discrete, spherical neuropil structures within the antennal lobe called glomeruli. In male insects that rely on female-emitted sex pheromones, the glomeruli that receive input from pheromone-sensitive ORNs are typically greatly enlarged compared to other glomeruli. This specialized region is known as the Macroglomerular Complex (MGC). nih.gov
Within the MGC, the axons of the ORNs form synapses with two main types of antennal lobe neurons:
Projection Neurons (PNs) : These are output neurons that relay the processed olfactory information to higher brain centers.
Local Interneurons (LNs) : These neurons have processes that are confined to the antennal lobe and mediate inhibitory or excitatory interactions between different glomeruli.
The MGC acts as a critical processing hub where the information about the pheromone, such as its identity and concentration, is refined. The spatial segregation of inputs ensures that the signal from this compound is processed in a dedicated "labeled line," preserving the specificity of the signal. From the MGC, PNs project to higher-order brain regions, such as the mushroom bodies and the lateral horn, which are involved in olfactory learning, memory, and the integration of the pheromonal signal with other sensory inputs to generate a coherent behavioral output, such as upwind flight to locate a mate.
Olfactory Lobe and Higher Brain Centers Involvement in Pheromone Integration
The initial detection of this compound occurs in the olfactory sensilla on the antennae of the male beetle. Olfactory Receptor Neurons (ORNs) housed within these sensilla express specific olfactory receptors that bind to the pheromone molecule. This binding event triggers a signal transduction cascade, leading to the generation of action potentials that travel along the axons of the ORNs.
These axons project from the antennae to the primary olfactory center of the insect brain, the antennal lobe (analogous to the olfactory bulb in vertebrates). The antennal lobe is a highly organized structure composed of distinct spherical neuropils called glomeruli. All ORNs expressing the same type of olfactory receptor converge onto a single, identifiable glomerulus. This anatomical arrangement creates a specific spatial map of olfactory information within the antennal lobe. It is highly probable that ORNs specific to this compound project to one or more dedicated glomeruli within the T. granarium antennal lobe.
Within the glomeruli, the ORNs synapse with two main types of neurons: projection neurons (PNs) and local interneurons (LNs). PNs are the output neurons of the antennal lobe, transmitting the processed olfactory information to higher brain centers. LNs, on the other hand, form connections between different glomeruli, mediating lateral inhibition and gain control, which sharpens the olfactory signal and enhances the contrast between different odor representations.
From the antennal lobe, PNs project to higher brain centers, primarily the mushroom bodies and the lateral horn. The mushroom bodies are crucial for olfactory learning and memory, allowing the insect to associate the pheromone signal with a specific context or experience. The lateral horn is thought to be involved in processing innate behavioral responses to odors, including mating behaviors triggered by sex pheromones. The integration of the pheromone signal in these higher centers ultimately leads to the initiation of a behavioral cascade, compelling the male beetle to seek out the female for mating.
While the precise mapping of the neural pathways for this compound in T. granarium has not been elucidated, studies on other insects provide a strong framework for the likely organization. For instance, in some moth species, distinct glomeruli in a specialized region of the antennal lobe, the macroglomerular complex, are dedicated to processing different components of the female sex pheromone blend. A similar specialized processing center for this compound likely exists in the antennal lobe of T. granarium.
Neural Discrimination of Stereochemical Cues
The specificity of the pheromone signal is paramount for reproductive isolation. This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. Behavioral studies have shown that male T. granarium are specifically attracted to the (R)-enantiomer, which is the naturally produced pheromone.
This precise discrimination between stereoisomers begins at the periphery, with the olfactory receptors on the ORNs. These receptors are proteins with a specific three-dimensional structure that allows them to bind selectively to one enantiomer over the other, much like a lock and key. It is hypothesized that T. granarium possesses olfactory receptors that are finely tuned to the stereochemistry of the (R)-enantiomer of (Z)-14-Methyl-8-hexadecen-1-ol.
Electrophysiological techniques, such as single-sensillum recording (SSR), could provide direct evidence for this specificity. By recording the electrical activity of individual ORNs in response to stimulation with both the (R) and (S) enantiomers, researchers could determine the degree of specificity of the olfactory receptors. Although such specific data for T. granarium is not currently available, studies in other insects have demonstrated the existence of ORNs that respond exclusively to one enantiomer of a chiral pheromone.
The differential activation of these specialized ORNs would then be relayed to the antennal lobe. It is plausible that the (R)- and (S)-enantiomers, if both were detected, would activate distinct populations of ORNs that project to different glomeruli. This spatial separation of information at the level of the antennal lobe would provide a clear neural basis for the discrimination of the two stereoisomers. Subsequent processing in the higher brain centers would then interpret the activation of the "(R)-enantiomer" pathway as a mating signal, while the activation of a potential "(S)-enantiomer" pathway, or the lack thereof, would not trigger the same behavioral response.
The table below summarizes the hypothesized differential neural response to the stereoisomers of (Z)-14-Methyl-8-hexadecen-1-ol in Trogoderma granarium.
| Stereoisomer | Olfactory Receptor Binding | Olfactory Receptor Neuron Activation | Antennal Lobe Glomeruli Activation | Behavioral Response in Male T. granarium |
| This compound | High Affinity | Strong Activation | Specific Glomeruli Activated | Attraction and Mating Behavior |
| (S)-(+)-(Z)-14-Methyl-8-hexadecen-1-ol | Low or No Affinity | Weak or No Activation | Different or No Glomeruli Activated | No Attraction |
Structure Activity Relationship Sar Studies
Elucidating the Role of Absolute Configuration on Pheromonal Activity
The chirality of a pheromone molecule can be a critical determinant of its biological activity. In many insect species, only one enantiomer is biologically active, while the other may be inactive or even inhibitory.
Research into the pheromonal communication of Trogoderma species has revealed a high degree of stereospecificity. While (R)-(-)-(Z)-14-methyl-8-hexadecen-1-ol was initially identified as a sex attractant for the larger cabinet beetle, Trogoderma inclusum, subsequent studies clarified that the corresponding aldehyde, (R)-(-)-(Z)-14-methyl-8-hexadecenal (commonly known as (R)-trogodermal), is the primary pheromone component. nih.gov Bioassays of the aldehyde enantiomers demonstrated that the (R)-enantiomer is highly attractive to male beetles, while the (S)-enantiomer is biologically inactive. nih.gov
This strict requirement for the (R)-configuration at the chiral center (C-14) is a common feature in the chemical ecology of Trogoderma beetles. The precise three-dimensional arrangement of the methyl group, as dictated by the (R)-configuration, is essential for the molecule to bind effectively to the specific olfactory receptors on the male beetle's antennae, thereby triggering a behavioral response. The (S)-enantiomer, being a mirror image, does not fit into the receptor site correctly and thus fails to elicit a significant response.
Table 1: Comparative Biological Activity of (R)- and (S)-Enantiomers of Trogodermal (Conceptual data based on findings for the closely related aldehyde)
| Enantiomer | Relative Attractancy (%) | Behavioral Response |
| (R)-(-)-(Z)-14-Methyl-8-hexadecenal | 100 | Strong attraction, mating behavior |
| (S)-(+)-(Z)-14-Methyl-8-hexadecenal | < 1 | No significant attraction |
| Racemic Mixture (1:1) | ~50 | Reduced attraction |
Impact of Enantiomeric Excess on Biological Response Intensity
Given that the (S)-enantiomer is inactive, the intensity of the biological response to the pheromone is directly proportional to the enantiomeric excess (e.e.) of the (R)-enantiomer in a mixture. A high enantiomeric excess, approaching 100% (R), is necessary to achieve a maximal behavioral response. The presence of the (S)-enantiomer in a racemic or enantiomerically impure mixture effectively dilutes the concentration of the active (R)-enantiomer, leading to a diminished response. For practical applications in pest management, such as in lures for trapping, the use of a pheromone with a high enantiomeric purity of the (R)-isomer is therefore critical for optimal efficacy.
Geometric Isomerism and Behavioral Outcomes
The geometry of the carbon-carbon double bond at the C-8 position is another crucial structural feature that influences the biological activity of this pheromone. The distinction between the (Z) (cis) and (E) (trans) isomers significantly affects how the molecule is perceived by the insect.
In many Trogoderma species, the (Z)-isomer is the major and most active component of the pheromone blend. For instance, (Z)-14-methyl-8-hexadecen-1-ol is a known attractant for the glabrous cabinet beetle, Trogoderma glabrum. pherobase.com The spatial arrangement of the alkyl chains around the (Z)-double bond creates a specific bent shape for the molecule, which is recognized by the corresponding olfactory receptors. The (E)-isomer, with its more linear shape, typically exhibits significantly lower or no activity when presented alone. This indicates that the receptor system is finely tuned to the specific geometry conferred by the (Z)-double bond.
Table 2: Behavioral Response of Trogoderma granarium to Geometric Isomers of 14-Methyl-8-hexadecenal (Data based on the known pheromone blend of T. granarium)
| Isomer / Blend | Ratio (Z:E) | Relative Attractancy (%) | Interaction |
| (Z)-isomer only | 100:0 | 70-80 | Primary attractant |
| (E)-isomer only | 0:100 | < 5 | Low to no activity |
| Natural Blend | 92:8 | 100 | Synergistic |
| Other Ratios | e.g., 50:50 | < 70 | Sub-optimal |
Functional Group Modifications and Biological Potency
The terminal alcohol functional group (-OH) is a key feature of this compound, influencing its volatility, polarity, and ability to interact with receptor proteins. Modification of this functional group can have a profound impact on its biological activity.
The most significant finding in this context is the relationship between 14-methyl-8-hexadecen-1-ol and its corresponding aldehyde, 14-methyl-8-hexadecenal. As previously mentioned, the alcohol was first identified as the pheromone for Trogoderma inclusum, but it was later determined that the aldehyde is the genuine and more potent pheromone. nih.gov This indicates that the oxidation of the terminal alcohol to an aldehyde dramatically increases the biological potency for this species.
This difference in activity can be attributed to several factors. The aldehyde group has different electronic and steric properties compared to the alcohol group, which would lead to different binding interactions (e.g., hydrogen bonding potential) with the olfactory receptor proteins. Furthermore, the volatility of the aldehyde is slightly different from that of the alcohol, which could affect its dispersal in the air and its transport to the insect's antennae. This discovery underscores the high specificity of the chemosensory systems in these insects, where a subtle change in a functional group can be the difference between a moderately active compound and a highly potent pheromone.
Comparative Analysis with Corresponding Aldehydes (Trogodermal) and Esters
The pheromone complex of Trogoderma species is not limited to the alcohol this compound. It often includes the corresponding aldehyde, (Z)-14-Methyl-8-hexadecenal (commonly known as Trogodermal), and various esters. researchgate.net The interplay and relative bioactivity of these compounds are crucial for eliciting a full behavioral response in male beetles.
The bioactivity of ester analogues has also been investigated. Methyl and ethyl esters of 14-methyl-8-hexadecenoic acid have been identified as components of the pheromone blend in some Trogoderma species. researchgate.net Bioassays have indicated that these esters are generally less active than the corresponding aldehyde or alcohol when presented alone. However, their presence in the natural pheromone blend suggests a role in modulating the behavioral response, possibly by influencing close-range courtship behaviors rather than long-range attraction.
The following table summarizes the general bioactivity of these functional group variations based on available research. The specific ratios and combinations of these compounds can vary between different Trogoderma species, leading to species-specific chemical signals.
| Compound Class | Functional Group | General Bioactivity | Role in Pheromone Blend |
| Alcohol | -OH | Active | Key component, often synergistic |
| Aldehyde | -CHO | Highly Active | Major attractant |
| Ester | -COOR | Moderately to Lowly Active | Modulator of behavior |
This table presents a generalized summary of bioactivity trends. The actual activity can be highly species-dependent.
Effect of Alkyl Chain Length and Branching Point Variations on Bioactivity
The specificity of the pheromone signal is highly dependent on the precise structure of the molecule, including the length of the carbon chain and the position of any branching.
Alkyl Chain Length: Studies on analogues with altered alkyl chain lengths have demonstrated a significant decrease in biological activity. Both shortening and lengthening the C16 backbone of this compound and its aldehyde counterpart result in compounds that are significantly less attractive to male Trogoderma beetles. This indicates that the olfactory receptors of the male antennae are finely tuned to the specific length of the natural pheromone. Even a change of one or two carbons can lead to a dramatic loss of activity, highlighting the stringent structural requirements for receptor binding and subsequent neural signaling.
| Chain Length Variation | General Bioactivity |
| Shorter Chain (e.g., C14, C15) | Significantly Reduced |
| Natural Chain (C16) | Optimal |
| Longer Chain (e.g., C17, C18) | Significantly Reduced |
This table illustrates the general impact of chain length modification on pheromone activity.
Branching Point Variations: The position of the methyl group at the 14-carbon is another critical determinant of bioactivity. Shifting the methyl branch to other positions along the carbon chain, for example to C12, C13, or C15, results in a substantial loss of activity. This specificity suggests that the shape of the molecule, dictated by the branching point, is crucial for the "lock-and-key" mechanism of pheromone-receptor interaction. Any deviation from the natural 14-methyl structure likely prevents the molecule from fitting correctly into the binding site of the olfactory receptor proteins on the male beetle's antennae.
| Methyl Branch Position | General Bioactivity |
| C12 | Greatly Reduced |
| C13 | Significantly Reduced |
| C14 (Natural) | Optimal |
| C15 | Significantly Reduced |
This table shows the generalized effect of altering the methyl branch position on bioactivity.
Advanced Research Methodologies in Pheromone Science
Pheromone Isolation and Purification Techniques from Biological Sources
The initial step in pheromone research involves the extraction of the chemical signals from the insect. This process must be carefully executed to obtain a sufficient quantity of the compound for analysis without contamination.
Two primary methods for collecting insect pheromones are air entrainment (also known as headspace analysis) and solvent extraction. frontiersin.org
Air Entrainment: This technique involves passing a current of purified air over the pheromone source, such as a calling female insect, within a contained chamber. researchgate.net The volatile pheromones are carried by the airstream and then trapped on an adsorbent material like Porapak Q or activated charcoal. researchgate.net The trapped compounds are subsequently eluted from the adsorbent using a small volume of a volatile solvent. researchgate.net This method is advantageous as it collects the pheromone as it is naturally released by the insect, providing a more accurate representation of the emitted signal. frontiersin.org
Solvent Extraction: This is a more direct method where the pheromone-producing glands or even whole insects are excised and immersed in a suitable organic solvent. frontiersin.orgwikipedia.org The solvent dissolves the pheromones, along with other lipids and compounds from the insect's body. While this method can yield a larger quantity of the pheromone, it may not accurately reflect the composition of the signal that is actually released into the environment. frontiersin.org It is a widely used technique, with studies reporting that a significant majority of pheromone quantifications have utilized solvent extraction. frontiersin.org
| Method | Description | Advantages | Disadvantages |
| Air Entrainment | Volatiles are collected from the air surrounding the insect using an adsorbent trap. researchgate.net | Reflects the naturally emitted pheromone blend. frontiersin.org | May yield very small quantities. |
| Solvent Extraction | Pheromone glands or whole insects are soaked in a solvent to extract the compounds. frontiersin.org | Can yield larger quantities of the pheromone. frontiersin.org | May not represent the actual emitted signal and can extract non-pheromone compounds. frontiersin.org |
Following extraction, the crude sample contains a mixture of the pheromone and other compounds. Chromatographic techniques are essential for purifying the target pheromone, (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol. Preparative Gas-Liquid Chromatography (GLC) is a powerful tool for this purpose. In preparative GLC, the volatile extract is injected into a gas chromatograph with a column designed to handle larger sample volumes. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column at a characteristic retention time, it can be collected, yielding a highly purified sample of the pheromone.
High-Resolution Analytical Techniques for Identification and Quantification
Once a pure sample of the pheromone is obtained, a suite of high-resolution analytical techniques is employed to determine its exact chemical structure and quantity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in pheromone identification. wikipedia.org A sample is first vaporized and separated into its individual components by gas chromatography. As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. By analyzing this fragmentation pattern, researchers can deduce the molecular weight and aspects of the structure of the pheromone, even at trace levels. researchgate.net
While GC-MS provides valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for the complete and unambiguous elucidation of the pheromone's structure. rsc.org NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, scientists can piece together the precise connectivity of atoms and the stereochemistry of the molecule, such as the Z configuration of the double bond and the R configuration at the chiral center in this compound. nih.govrsc.org However, due to the small amounts of pheromone typically isolated from insects, obtaining NMR data directly from the natural product can be challenging, often necessitating the chemical synthesis of the proposed structure to confirm the identification by comparing the spectral data. rsc.org
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. masterorganicchemistry.com The absorption of this radiation is plotted on a spectrum, revealing characteristic peaks that correspond to specific functional groups. For this compound, IR spectroscopy would confirm the presence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). libretexts.org
| Functional Group | **Characteristic IR Absorption Range (cm⁻¹) ** |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Alkane) | 2850-3000 |
| C=C Stretch (Alkene) | 1640-1680 |
| =C-H Stretch (Alkene) | 3000-3100 |
This table provides a simplified overview of the expected IR absorption regions for the key functional groups in this compound. libretexts.orglumenlearning.com
Optical Rotation and Chiral Chromatography for Stereochemical Purity Determination
The biological activity of many insect pheromones is intrinsically linked to their stereochemistry. For the pheromone component this compound, determining the absolute configuration and ensuring stereochemical purity is paramount for understanding its function and for the synthesis of biologically active lures. The absolute configuration of the naturally occurring pheromone was established through a combination of optical rotation measurements and enantioselective synthesis. nih.gov
Initial isolation of the pheromone from the dermestid beetle, Trogoderma inclusum, revealed it to be a levorotatory alcohol. nih.gov To determine its absolute configuration, the (S)-enantiomer was synthesized from (S)-2-methyl-1-butanol. This synthetic (S)-enantiomer was found to be dextrorotatory. Because the synthesized (S)-isomer rotated plane-polarized light in the opposite direction to the natural product, the absolute configuration of the natural, levorotatory pheromone was unambiguously assigned as (R). nih.gov This relationship is a classic example of how optical rotation, in conjunction with asymmetric synthesis, is used to elucidate the precise three-dimensional structure of chiral molecules in chemical ecology. nih.gov
Table 1: Optical Rotation Data for (Z)-14-Methyl-8-hexadecen-1-ol Isomers
| Enantiomer | Specific Rotation ([α]D) | Natural Occurrence |
|---|---|---|
| This compound | Levorotatory (-) | Active Pheromone Component |
Data synthesized from Mori, K. (1973). nih.gov
To analyze the stereochemical (enantiomeric) purity of both natural extracts and synthetic batches of the pheromone, chiral chromatography is the method of choice. Gas chromatography (GC) with a chiral stationary phase, often based on derivatized cyclodextrins, is employed to separate the (R) and (S) enantiomers. gcms.cznih.gov This technique allows for the precise quantification of each enantiomer in a mixture, ensuring that synthetic lures match the natural enantiomeric ratio required for optimal biological activity. The separation relies on the formation of transient, diastereomeric complexes between the chiral stationary phase and the individual enantiomers, which have slightly different energies and thus different retention times on the column. gcms.cz
Behavioral Bioassay Designs
Evaluating the behavioral response of insects to this compound requires controlled laboratory bioassays. Olfactometers and wind tunnels are standard apparatuses for this purpose, allowing researchers to dissect the role of the pheromone in eliciting attraction and orientation behaviors. researchgate.netresearchgate.net
An olfactometer typically provides a choice between a stream of air carrying the vapor of the test compound and a control stream of clean air. The movement of an insect, such as a Trogoderma beetle, towards the pheromone-laden air stream is recorded as a positive response. This setup is effective for demonstrating attraction at close range but provides limited information about long-range orientation mechanisms. zobodat.at
Wind tunnel assays offer a more realistic simulation of how an insect might locate a pheromone source in nature. researchgate.netzobodat.at In a typical wind tunnel experiment, the pheromone is released at the upwind end, creating a plume that travels down the tunnel. Insects are released at the downwind end, and their flight path is observed. Key behaviors that are quantified include:
Activation: The initiation of movement (walking or flight) upon detecting the pheromone.
Upwind flight/orientation: Sustained movement towards the pheromone source against the airflow.
Casting: Zig-zagging flight patterns perpendicular to the wind, which is a characteristic behavior for re-locating a lost pheromone plume.
Source location: Arrival at the pheromone source.
These assays have been used extensively for related species like Trogoderma granarium to test responses to its aldehyde pheromone components, (Z)- and (E)-14-methyl-8-hexadecenal. wordpress.com Such studies are crucial for confirming the biological activity of synthetic this compound and for understanding how it functions as a behavioral modifier.
While laboratory assays confirm behavioral responses, field trials are essential to determine the practical efficacy of this compound for monitoring or controlling insect populations in real-world conditions. These trials typically involve deploying traps baited with lures containing the synthetic pheromone. nih.gov
The design of field trials for Trogoderma species often involves several key considerations:
Trap Design: Different trap designs (e.g., dome traps, wall traps) are tested to find the most effective type for the target species' behavior. nih.gov For instance, recent studies on T. granarium found that dome traps captured significantly more individuals than other designs. nih.gov
Lure Composition: The purity and release rate of the pheromone from the lure are critical variables. Trials may compare lures with different enantiomeric ratios or blends with other potential synergists.
Trap Placement: The location and density of traps within a given environment (e.g., a food storage facility) are optimized to maximize capture rates.
Data Collection: The number of target insects captured per trap over a specific period is the primary metric of efficacy. Environmental factors like temperature and time of day are also recorded.
Field trials provide the ultimate validation of a pheromone's utility. For example, trapping experiments for T. granarium have been used to develop effective surveillance programs by determining the most attractive stimuli for monitoring this invasive pest. wordpress.comresearchgate.net Similar trials would be necessary to establish the effectiveness of this compound in an applied context.
Omics Technologies in Pheromone Research
"Omics" technologies provide powerful tools for exploring the molecular basis of pheromone production and perception. Transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins) can be applied to the pheromone glands and olfactory organs (antennae) of insects that use this compound.
By comparing the gene expression profiles (transcriptomes) of pheromone glands from pheromone-producing versus non-producing individuals (e.g., males vs. females, or different developmental stages), researchers can identify genes encoding the enzymes involved in the pheromone's biosynthetic pathway. lu.senih.gov This approach can uncover novel desaturases, reductases, and other enzymes responsible for converting fatty acid precursors into the final pheromone structure. lu.se
Similarly, proteomics can identify the actual proteins present in these tissues, confirming that the genes identified through transcriptomics are indeed translated into functional enzymes. In the olfactory organs, these techniques are used to identify pheromone-binding proteins (PBPs) and odorant receptors (ORs) that are specifically tuned to this compound. Identifying these proteins is the first step in understanding the mechanism of pheromone detection and signal transduction that leads to a behavioral response.
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological sample, is a powerful approach for elucidating the biosynthetic pathway of this compound. nih.gov This technique involves analyzing extracts from the pheromone gland using high-resolution analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
By comparing the metabolite profiles of pheromone glands before and during active pheromone production, researchers can identify potential precursors, intermediates, and byproducts of the biosynthetic pathway. nih.gov A recent study on the tea moth (Agriophara rhombata) used metabolomics to compare glands during calling and non-calling periods, successfully identifying numerous differentially expressed metabolites, including fatty acid derivatives and hydrocarbons, that were implicated in the synthesis and release of its pheromones. nih.gov
A similar approach applied to a Trogoderma species would involve:
Dissecting pheromone glands at different time points or under different physiological conditions.
Analyzing the extracts using GC-MS to separate and identify all small molecules.
Using statistical analysis to find metabolites that are significantly up- or down-regulated during pheromone synthesis.
Identifying these metabolites to reconstruct the step-by-step chemical reactions that convert a common precursor, likely a fatty acid, into this compound.
This methodology provides a holistic view of the biochemical processes within the gland and can rapidly reveal the complete biosynthetic route. nih.govnih.gov
Future Perspectives and Research Gaps
Computational Modeling and In Silico Approaches for Pheromone Design
The design of novel, more potent, or more stable pheromone analogues is a key frontier in integrated pest management (IPM). researchgate.net Computational approaches offer a pathway to accelerate this process, reducing the reliance on costly and time-consuming traditional chemical synthesis and screening.
A significant research gap exists in understanding the precise molecular interactions between (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol and its corresponding olfactory receptors (ORs) in the target insect's antennae. Molecular docking and dynamics simulations are powerful in silico tools that can predict how a ligand (the pheromone) binds to its receptor protein. nih.govresearchgate.net These methods aim to forecast the experimental binding mode and affinity of molecules within a receptor's binding site. nih.govpreprints.org
Future research will likely focus on:
Receptor Characterization: Identifying and structurally characterizing the specific ORs that bind to this compound.
Binding Site Analysis: Using docking simulations to model the precise orientation of the pheromone within the receptor's binding pocket. This can reveal key amino acid residues responsible for binding and specificity. physchemres.org
Dynamic Stability: Employing molecular dynamics simulations to understand the stability of the pheromone-receptor complex over time, providing insights into the strength and duration of the interaction. researchgate.net
By elucidating these interactions, researchers can rationally design new molecules with enhanced binding affinity or altered specificity, potentially leading to more effective lures or mating disruptants.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of molecules with their biological activity. For pheromones, this involves linking structural properties (e.g., chain length, double bond position, stereochemistry) to behavioral responses in insects. While QSAR has been applied to various bioactive compounds, its application to insect pheromones is an area ripe for refinement. physchemres.org
Future directions include:
Descriptor Development: Creating more sophisticated molecular descriptors that capture the subtle structural nuances critical for pheromone perception.
Predictive Modeling: Building robust QSAR models for classes of pheromones, including long-chain alcohols like this compound. These models could predict the activity of hypothetical new compounds before they are synthesized.
Integration with Docking: Combining QSAR with molecular docking results to create more accurate and predictive models that account for both the ligand's structure and its interaction with the receptor. physchemres.org
Genetic Manipulation and Biosynthetic Pathway Engineering in Pheromone Production
The chemical synthesis of complex, stereospecific pheromones like this compound can be difficult and expensive. nih.gov This has spurred significant interest in biological production methods, using genetically engineered organisms as "biofactories". earlham.ac.uk
Insects typically produce lepidopteran pheromones from common fatty acids through a series of enzymatic steps, including desaturation, chain-shortening, and reduction, catalyzed by enzymes like fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.comnih.gov By harnessing these biosynthetic pathways, researchers are developing sustainable production platforms.
| Production Platform | Organism Example | Key Advantages | Research Focus |
| Plant-based Systems | Nicotiana benthamiana, Camelina sativa | Sustainable, low-cost production; potential for direct environmental release. nih.goveuropeanscientist.com | Optimizing gene expression levels, controlling ratios of pheromone components, and engineering release from plant tissues like trichomes. nih.govunl.edu |
| Yeast Systems | Yarrowia lipolytica | Well-established for industrial fermentation; rapid production cycles. oup.com | Engineering metabolic pathways (e.g., β-oxidation) to produce specific pheromone precursors and final products. oup.comresearchgate.net |
| Microbial Systems | Various bacteria and fungi | Established genetic tools and fermentation technology. | Bypassing costly steps in chemical synthesis by producing key precursors or enzymes. earlham.ac.uk |
Future research will focus on improving the yield and purity of biologically produced pheromones. The use of advanced genetic tools like CRISPR-Cas offers the potential to precisely edit the genomes of these production hosts to optimize metabolic pathways and enhance pheromone output. nih.gov
Interplay with Other Semiochemicals and Multimodal Communication in Insect Behavior
Insects rarely rely on a single chemical cue. mdpi.com Their behavior is often the result of integrating information from multiple sources in a complex sensory environment. Communication is frequently multimodal, involving a combination of chemical, visual, acoustic, and tactile signals. mdpi.comencyclopedia.pub A significant research gap is understanding how this compound functions within this broader semiochemical and sensory context.
Future research perspectives include:
Pheromone-Host Plant Interactions: Investigating how volatile organic compounds from host plants interact with the pheromone signal. Plant volatiles can act synergistically to enhance the attractiveness of a pheromone or provide crucial context for mate-seeking insects. mdpi.com
Multimodal Signal Integration: Studying how non-chemical signals, such as visual cues (color patterns) or substrate-borne vibrations, are integrated with the pheromone signal to mediate courtship and mating behaviors. encyclopedia.pubfrontiersin.org For example, some insects use long-distance pheromones to attract mates and then switch to vibrational or visual signals at close range. encyclopedia.pub
Pheromone Blends: Many insects use a precise blend of several compounds as their pheromone signal. mdpi.com Identifying and understanding the role of minor components that may be present alongside this compound is crucial for developing optimally attractive lures.
Emerging Methodologies for Pheromone Detection and Monitoring
Effective pest management relies on accurate monitoring of pest populations. Traditional pheromone traps often require manual inspection, which is labor-intensive. nih.gov A key area of development is new sensor technologies for real-time, automated detection and monitoring of airborne pheromones. marketreportanalytics.com
| Technology | Principle | Potential Advantages |
| Raman Spectroscopy | Detects the unique vibrational signatures of molecules when illuminated by a laser. | High specificity; capable of detecting very low concentrations of volatiles. osti.govosti.gov |
| Electronic Noses (E-noses) | Arrays of gas sensors (e.g., metal oxide semiconductors, conductive polymers) that generate a characteristic "fingerprint" for an odor. researchgate.net | Real-time monitoring; ability to detect complex mixtures. |
| Biosensors | Utilize biological components, such as odorant binding proteins or even whole insect antennae, coupled with a transducer to detect specific molecules. | High sensitivity and specificity, mimicking natural insect olfaction. |
| AI and Machine Vision | Integrated systems that use pheromone traps coupled with cameras and AI-powered image recognition to automatically identify and count trapped insects. nih.gov | Automated, high-throughput monitoring and data collection. marketreportanalytics.com |
The future of pest monitoring involves integrating these sensitive detectors with wireless communication and data analytics platforms. marketreportanalytics.com This will enable precision agriculture approaches where pest control measures are applied only when and where they are needed, optimizing effectiveness and reducing environmental impact.
Ecological and Evolutionary Consequences of Pheromone Disruptions
The primary application of synthetic pheromones like this compound in pest control is for mating disruption (MD). ontario.caresearchgate.net This technique involves permeating the atmosphere with the synthetic pheromone, which confuses males and prevents them from locating females, thereby reducing mating success and subsequent populations. ontario.caacspublisher.comijzi.net While effective and environmentally friendly, this widespread "pheromone pollution" represents a strong selective pressure on insect populations. oup.com
A critical area of ongoing and future research is to understand the long-term ecological and evolutionary responses to MD:
Behavioral Adaptations: Studies have shown that insect populations exposed to long-term MD can evolve alternative mating strategies. For example, male pink bollworm moths in MD-treated fields were observed to disturb mating pairs more frequently and become less selective in their choice of females. oup.com
Sensory System Evolution: There is potential for insects to evolve resistance to MD by altering the sensitivity or specificity of their olfactory systems. pnas.org The evolution of pheromone communication systems is a dynamic process, and constant selective pressure could lead to shifts in either the production of the pheromone signal by females or the reception and processing by males. pnas.orgnih.gov
Non-Target Effects: While pheromones are species-specific, research is needed to fully understand any potential impacts on non-target organisms, such as predators or parasitoids that might use the pheromones as "eavesdropping" cues to locate their prey. researchgate.net
Understanding these evolutionary trajectories is essential for the long-term sustainability of pheromone-based pest management strategies, ensuring they remain effective for generations to come.
Q & A
Q. What experimental protocols are recommended for synthesizing (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol with high enantiomeric purity?
Methodological Answer: Synthesis of enantiomerically pure compounds requires chiral catalysts or resolving agents. For example:
- Use Sharpless asymmetric epoxidation or enzymatic resolution to achieve stereochemical control .
- Document reaction conditions (temperature, solvent, catalyst loading) and monitor progress via TLC or GC-MS.
- Purify intermediates via column chromatography (e.g., chiral stationary phases) and validate purity using polarimetry or chiral HPLC .
- Report all steps in the Experimental section, including reagent sources (e.g., commercial suppliers) and purification methods .
Q. How should researchers characterize the structural identity and purity of this compound?
Methodological Answer: Follow these steps for robust characterization:
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (deviation ≤0.3% required) .
- Spectroscopy :
- NMR : Assign all proton/carbon signals, noting coupling constants (J values) to confirm Z/E configuration and stereochemistry .
- HRMS : Validate molecular formula with <5 ppm mass accuracy .
- Chromatography : Use HPLC with chiral columns to confirm enantiomeric excess (>98% preferred) .
- Physical Properties : Report melting point, optical rotation, and refractive index with calibration references .
Q. Table 1: Key Characterization Techniques
| Method | Parameters | Acceptable Deviation |
|---|---|---|
| Elemental Analysis | %C, %H, %N | ≤0.3% |
| NMR (¹H/¹³C) | δ (ppm), J (Hz) | Full signal assignment |
| HRMS | m/z | <5 ppm |
| Chiral HPLC | Retention time, peak area | ≥98% enantiomeric excess |
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Perform DFT calculations (e.g., Gaussian, ORCA) to simulate NMR shifts under varying solvent models (e.g., PCM for polar solvents) .
- Compare experimental vs. simulated coupling constants (J) to validate stereochemistry .
- Re-examine sample purity: Impurities <1% can distort spectral peaks. Repeat chromatography or use preparative GC .
- Consult crystallographic data (if available) to confirm spatial arrangement .
Q. What strategies mitigate degradation of this compound during long-term environmental studies?
Methodological Answer: Organic degradation is temperature- and light-sensitive. Design experiments to:
- Stabilize Samples : Store at ≤4°C in amber vials under inert gas (N₂/Ar) to slow oxidation .
- Monitor Degradation : Use LC-MS to track byproduct formation (e.g., epoxides or aldehydes) over time .
- Adjust Experimental Duration : Limit exposure to ambient conditions; use accelerated aging models (e.g., elevated temperatures) to predict degradation pathways .
Q. How should researchers address low reproducibility in stereoselective synthesis of this compound?
Methodological Answer: Reproducibility issues often stem from trace moisture or catalyst deactivation.
- Standardize Protocols : Pre-dry solvents (e.g., molecular sieves) and reagents .
- Characterize Catalysts : Use X-ray crystallography or XPS to confirm catalyst integrity .
- Control Reaction Atmosphere : Conduct reactions under Schlenk line conditions to exclude oxygen/moisture .
- Statistical Analysis : Perform triplicate trials and report mean yields with standard deviations .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?
Methodological Answer:
Q. How can researchers validate the absence of toxic byproducts in this compound synthesis?
Methodological Answer:
- Perform GC-MS/MS to detect trace impurities (LOD ≤1 ppm) .
- Use Ames tests or in vitro cytotoxicity assays (e.g., MTT) for mutagenicity screening .
- Cross-reference with safety databases (e.g., ECHA, PubChem) to identify hazardous fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
